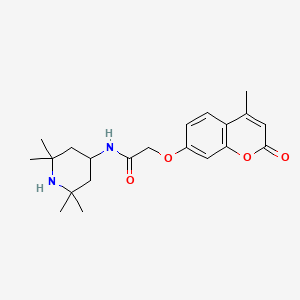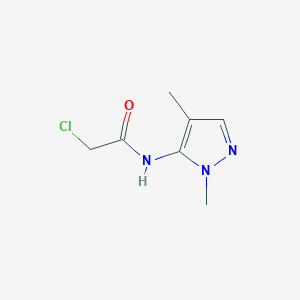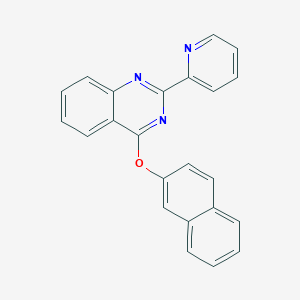
2-cyano-N,N,3-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N,N,3-trimethylbenzenesulfonamide, also known as 2-CN-STB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This colorless crystalline compound belongs to the family of sulfonamides and is widely used in the synthesis of other organic compounds. In
Mecanismo De Acción
The mechanism of action of 2-cyano-N,N,3-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. This enzyme is responsible for catalyzing the reversible hydration of carbon dioxide to bicarbonate, which is important for maintaining acid-base balance in the body. By inhibiting this enzyme, 2-cyano-N,N,3-trimethylbenzenesulfonamide disrupts this process, leading to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide. This, in turn, can lead to a decrease in pH, which can have various effects on cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N,N,3-trimethylbenzenesulfonamide can have various biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-cyano-N,N,3-trimethylbenzenesulfonamide has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-N,N,3-trimethylbenzenesulfonamide in lab experiments is its relatively simple synthesis method and high purity. In addition, its wide range of biological activities makes it a versatile compound for studying various physiological and biochemical processes. However, one limitation of using 2-cyano-N,N,3-trimethylbenzenesulfonamide is its potential toxicity, which can vary depending on the dose and route of administration.
Direcciones Futuras
There are many potential future directions for research involving 2-cyano-N,N,3-trimethylbenzenesulfonamide. For example, further studies could explore its mechanism of action and its potential as a therapeutic agent for various diseases. In addition, research could focus on developing new synthetic methods for 2-cyano-N,N,3-trimethylbenzenesulfonamide and its derivatives, as well as exploring its potential as a ligand in coordination chemistry. Finally, future research could investigate the potential toxicity of 2-cyano-N,N,3-trimethylbenzenesulfonamide and its derivatives and develop strategies for minimizing any adverse effects.
Métodos De Síntesis
The synthesis of 2-cyano-N,N,3-trimethylbenzenesulfonamide involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with sodium cyanide in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization. This method is relatively simple and yields high purity products.
Aplicaciones Científicas De Investigación
2-cyano-N,N,3-trimethylbenzenesulfonamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been used as a reagent in organic synthesis and as a ligand in coordination chemistry. In addition, 2-cyano-N,N,3-trimethylbenzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Propiedades
IUPAC Name |
2-cyano-N,N,3-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-8-5-4-6-10(9(8)7-11)15(13,14)12(2)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQLFMGYMRWOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N,N,3-trimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)

![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
